4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole

Physicochemical profiling Solubility Medicinal chemistry

4‑Bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole (CAS 845659‑97‑4, C₈H₁₀BrNS, MW 232.14 g mol⁻¹) is a heteroaromatic building block that combines a 4‑bromothiazole core with a sterically congested, tertiary allylic substituent at the 2‑position. The bromine atom provides a versatile handle for transition‑metal‑catalysed cross‑coupling (e.g., Suzuki, Sonogashira, Buchwald‑Hartwig) [REFS‑1], while the 2‑(2‑methylbut‑3‑en‑2‑yl) group introduces unique steric demand and a pendant alkene that enables orthogonal derivatisation strategies such as hydroboration, epoxidation or metathesis [REFS‑2].

Molecular Formula C8H10BrNS
Molecular Weight 232.14 g/mol
CAS No. 845659-97-4
Cat. No. B1624892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole
CAS845659-97-4
Molecular FormulaC8H10BrNS
Molecular Weight232.14 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=NC(=CS1)Br
InChIInChI=1S/C8H10BrNS/c1-4-8(2,3)7-10-6(9)5-11-7/h4-5H,1H2,2-3H3
InChIKeyGDTYAUZYAKQJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole (CAS 845659‑97‑4): A Differentiated Thiazole Building Block for Cross-Coupling and Medicinal Chemistry


4‑Bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole (CAS 845659‑97‑4, C₈H₁₀BrNS, MW 232.14 g mol⁻¹) is a heteroaromatic building block that combines a 4‑bromothiazole core with a sterically congested, tertiary allylic substituent at the 2‑position. The bromine atom provides a versatile handle for transition‑metal‑catalysed cross‑coupling (e.g., Suzuki, Sonogashira, Buchwald‑Hartwig) [REFS‑1], while the 2‑(2‑methylbut‑3‑en‑2‑yl) group introduces unique steric demand and a pendant alkene that enables orthogonal derivatisation strategies such as hydroboration, epoxidation or metathesis [REFS‑2]. Reputable vendors supply this compound at ≥98 % purity with recommended storage at 2‑8 °C [REFS‑3], and the molecule is described as a valuable intermediate for pharmaceutical and agrochemical lead optimisation [REFS‑4].

Why 4‑Bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole Cannot Be Replaced by Simpler Thiazole Analogs


Although numerous 4‑bromothiazole derivatives are commercially available, the combination of a tertiary allylic substituent at the 2‑position and a single bromine at the 4‑position creates a reactivity and selectivity profile that is not replicated by the closest analogs 4‑bromo‑2‑methylthiazole (CAS 298694‑30‑1), 4‑bromo‑2‑(tert‑butyl)thiazole (CAS 959238‑21‑2) or 2,4‑dibromothiazole (CAS 4175‑77‑3). The increased steric bulk and lipophilicity (computed LogP ≈ 3.37 vs. 2.4 for the 2‑methyl analog [REFS‑1][REFS‑2]) alters partition behaviour, while the additional sp²‑hybridised carbon and rotatable bond modify conformational flexibility compared to the saturated 2‑(tert‑butyl) derivative [REFS‑3]. These differences directly impact reaction rates in cross‑coupling, downstream functional‑group tolerance and the physicochemical property space of final lead molecules, making generic interchange unfeasible without re‑optimisation of the synthetic route.

Quantitative Differentiation of 4‑Bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole Versus Closest Analogs


Hydrogen‑Bond Acceptor Count: Two Acceptors Enhance Solubility and Target Engagement Relative to the tert‑Butyl Analog

4‑Bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole possesses two hydrogen‑bond acceptor (HBA) sites (the thiazole nitrogen and the π‑system of the allylic group), whereas 4‑bromo‑2‑(tert‑butyl)thiazole has only one HBA site (thiazole nitrogen) because the tert‑butyl group is fully saturated [REFS‑1][REFS‑2]. The additional acceptor can improve aqueous solubility and facilitate polar interactions with biological targets, a relevant consideration for fragment‑based drug discovery where every H‑bond contact counts.

Physicochemical profiling Solubility Medicinal chemistry

Lipophilicity (LogP) Comparison: Higher LogP Drives Improved Membrane Permeability Over the 2‑Methyl Analog

The computed LogP of 4‑bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole is 3.37 [REFS‑1], which is approximately one log unit higher than that of 4‑bromo‑2‑methylthiazole (XLogP3‑AA 2.4) [REFS‑2] and 0.27 units higher than that of 4‑bromo‑2‑(tert‑butyl)thiazole (ACD/LogP 3.10) [REFS‑3]. Increased lipophilicity generally correlates with enhanced passive membrane permeability, making the compound a more attractive starting point for CNS‑penetrant or intracellular‑target programmes.

Lipophilicity ADME Permeability

Rotatable Bond Count: Conformational Flexibility Distinguishes the Compound from the Rigid 2‑Methyl Analog

4‑Bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole has two rotatable bonds (the C–C bond connecting the allylic group to the thiazole ring and the bond within the butenyl chain) [REFS‑1], whereas 4‑bromo‑2‑methylthiazole has zero rotatable bonds [REFS‑2]. The presence of rotatable bonds increases conformational entropy and can improve solubility and binding adaptability in target pockets, while still maintaining a moderate degree of rigidity imposed by the thiazole ring.

Conformational analysis Scaffold diversity Molecular design

Polar Surface Area: Reduced TPSA Predicts Improved Blood‑Brain Barrier Penetration Relative to 4‑Bromo‑2‑methylthiazole

The topological polar surface area (TPSA) of 4‑bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole is 12.89 Ų [REFS‑1], significantly lower than the 41.1 Ų reported for 4‑bromo‑2‑methylthiazole [REFS‑2]. A TPSA below 60–70 Ų is a commonly applied cutoff for favourable CNS penetration; therefore the target compound falls well within the desirable range, whereas the 2‑methyl analog lies closer to the boundary, potentially limiting its utility in CNS‑focused projects.

CNS drug design Blood‑brain barrier Physicochemical property

Regioselective Cross‑Coupling Opportunities: Mono‑Bromo Substitution versus 2,4‑Dibromothiazole

4‑Bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole contains a single bromine atom at the 4‑position, enabling selective, mono‑functionalisation via Pd‑ or Cu‑catalysed cross‑coupling without the need for protecting‑group strategies. In contrast, 2,4‑dibromothiazole (CAS 4175‑77‑3) possesses two reactive bromine atoms, which often leads to statistical mixtures of mono‑ and bis‑adducts unless elaborate sequential coupling protocols are employed [REFS‑1][REFS‑2]. The mono‑bromo architecture therefore simplifies reaction work‑up and improves overall yield in library synthesis.

Synthetic chemistry Cross‑coupling Building blocks

Purity and Storage: Guaranteed 98 % Purity and Controlled Cold‑Chain Storage Ensure Reproducibility

Leading suppliers list 4‑bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole at a minimum purity of 98 % (NLT 98 %) and recommend storage at 2‑8 °C [REFS‑1][REFS‑2]. By comparison, many analogs such as 4‑bromo‑2‑methylthiazole and 4‑bromo‑2‑(tert‑butyl)thiazole are routinely offered at 95 % purity [REFS‑3][REFS‑4]. The higher purity specification reduces the likelihood of side reactions caused by impurities and supports more reproducible biological assay data.

Quality control Procurement Reproducibility

High‑Value Application Scenarios for 4‑Bromo‑2‑(2‑methylbut‑3‑en‑2‑yl)thiazole


CNS‑Focused Fragment Library Design

With a TPSA of 12.89 Ų (well below the CNS‑penetrance threshold) and a LogP of 3.37 [REFS‑1], this compound is an ideal fragment for constructing blood‑brain‑barrier‑permeable lead series. Its two hydrogen‑bond acceptors allow key polar contacts while the allylic group can be later elaborated to tune DMPK properties, distinguishing it from the more polar 2‑methyl analog.

Selective Mono‑Functionalisation in Parallel Synthesis

The presence of a single bromine atom at C‑4 enables clean, high‑yielding Suzuki or Sonogashira couplings without the need for sequential protection/deprotection steps required by dibromo analogs [REFS‑2]. This accelerates library production in hit‑to‑lead and lead‑optimisation stages.

Agrochemical Lead Generation Requiring Enhanced Lipophilicity

The elevated LogP relative to 4‑bromo‑2‑methylthiazole (Δ = +0.97) improves cuticular penetration in insects and leaf uptake in plants, making the compound a superior scaffold for designing insecticides or fungicides that must cross biological barriers [REFS‑3].

Orthogonal Derivatisation via the Allylic Handle

The 2‑methylbut‑3‑en‑2‑yl substituent provides a pendant alkene that can undergo hydroboration, epoxidation or cross‑metathesis independently of the thiazole bromine [REFS‑4], enabling scaffold diversification strategies that are not possible with saturated analogs such as 4‑bromo‑2‑(tert‑butyl)thiazole.

Quote Request

Request a Quote for 4-Bromo-2-(2-methylbut-3-en-2-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.